molecular formula C25H21FN4O3S B2785155 N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)butanamide CAS No. 422533-82-2

N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)butanamide

Cat. No.: B2785155
CAS No.: 422533-82-2
M. Wt: 476.53
InChI Key: MKBLMSNUFSNXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)butanamide is a synthetic small molecule featuring a quinazoline core substituted with a 4-fluorophenylamino group at position 4 and a sulfanyl linkage at position 2. The sulfanyl bridge connects the quinazoline moiety to a butanamide chain terminated by a 1,3-benzodioxolyl group. The benzodioxolyl group may enhance metabolic stability, while the fluorophenyl substituent likely influences electronic properties and target binding affinity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O3S/c1-2-22(24(31)28-17-11-12-20-21(13-17)33-14-32-20)34-25-29-19-6-4-3-5-18(19)23(30-25)27-16-9-7-15(26)8-10-16/h3-13,22H,2,14H2,1H3,(H,28,31)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBLMSNUFSNXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C(=N3)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)butanamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Quinazoline Moiety: This involves the condensation of anthranilic acid derivatives with formamide or its equivalents.

    Coupling Reactions: The benzodioxole and quinazoline intermediates are coupled using a suitable linker, such as a butanamide chain, through nucleophilic substitution or other coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the quinazoline moiety, potentially forming dihydroquinazolines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroquinazolines and related compounds.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for synthesizing more complex molecules.
  • Studied for its unique electronic properties due to the presence of multiple aromatic rings.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as an anticancer agent due to its ability to inhibit specific kinases.
  • Investigated for its anti-inflammatory properties.

Industry:

  • Used in the development of new materials with specific electronic or optical properties.
  • Studied for its potential use in organic electronics.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spectral and Tautomeric Analysis

Key spectral distinctions between the target compound and similar molecules include:

  • IR Spectroscopy : The absence of a C=O stretch (~1660–1680 cm⁻¹) in triazole-thiones (e.g., compounds [7–9]) contrasts with the target compound’s amide carbonyl stretch (~1650–1700 cm⁻¹). The sulfanyl group (C–S) in the target compound may exhibit ν(C–S) vibrations near 1240–1260 cm⁻¹, similar to sulfonyl (C–SO₂) stretches in ’s compounds .
  • NMR : The 4-fluorophenyl group in the target compound would show distinct ¹⁹F and aromatic ¹H signals, comparable to fluorophenyl-substituted triazoles (e.g., compounds [10–15]) .

Tautomerism is a critical differentiator. While triazole derivatives (e.g., [7–9]) exist predominantly as thiones rather than thiols due to spectral confirmation of ν(C=S) and absence of ν(S–H) bands (~2500–2600 cm⁻¹), the target compound’s quinazoline core and sulfanyl linkage preclude such tautomeric behavior .

Functional Group Contributions

Compound Core Structure Key Functional Groups Spectral Markers
Target Compound Quinazoline 4-Fluorophenylamino, sulfanyl, benzodioxolyl ν(C=O) ~1680 cm⁻¹, δ(F) ~-115 ppm (¹⁹F)
Triazole-Thiones [7–9] 1,2,4-Triazole Sulfonyl, thione, fluorophenyl ν(C=S) ~1250 cm⁻¹, ν(NH) ~3300 cm⁻¹
Hydrazinecarbothioamides [4–6] Thioamide C=O, C=S, fluorophenyl ν(C=O) ~1670 cm⁻¹, ν(C=S) ~1255 cm⁻¹

Electronic and Pharmacokinetic Implications

  • Quinazoline vs.
  • Sulfanyl vs. Sulfonyl Linkages : The sulfanyl group may improve membrane permeability due to reduced polarity relative to sulfonyl groups in compounds like [7–9] .
  • Fluorophenyl Substituents : The 4-fluorophenyl group in both the target compound and ’s derivatives likely enhances metabolic stability and binding specificity through hydrophobic and electronic effects.

Research Findings and Limitations

However, the absence of sulfonyl groups in the target compound may reduce solubility, necessitating formulation optimization.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzodioxole moiety, a quinazoline derivative, and a butanamide functional group. Its molecular formula is C17H16FN3O3SC_{17}H_{16}FN_3O_3S, with a molecular weight of approximately 363.39 g/mol. The presence of the fluorophenyl group and the sulfanyl linkage contributes to its unique biological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to the quinazoline scaffold. For instance, derivatives of quinazolin-2,4-dione have shown significant antibacterial activity against various strains of bacteria, such as Staphylococcus aureus and Streptococcus haemolyticus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 10 to 13 mg/mL, indicating strong bactericidal effects .

CompoundTarget BacteriaMIC (mg/mL)MBC (mg/mL)
2bStaphylococcus aureus1011
4dStaphylococcus aureus1313
2cStreptococcus haemolyticus1012

Mechanism of Action : The quinazoline derivatives inhibit dihydrofolate reductase and other enzymes involved in purine synthesis in microorganisms, which disrupts their metabolic processes .

Cytotoxicity and Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. For example, compounds with similar structures have demonstrated cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Case Study : In one study, a related quinazoline derivative exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating significant cytotoxicity .

Pharmacokinetics

Pharmacokinetic evaluations suggest that the compound may exhibit favorable absorption and distribution characteristics. Studies indicate moderate bioavailability due to its lipophilic nature, which may enhance its efficacy in targeting cancerous tissues.

Q & A

Q. Table 1: Key Spectral Signatures

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Benzodioxole (O-CH₂-O)5.9–6.1 (s, 2H)940–960 (C-O-C)
Quinazoline (C=N)-1620–1650 (C=N)
Sulfanyl (S-H)3.2–3.5 (t, 2H)2550–2600 (S-H)

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer: Contradictions often arise from:

  • Purity variations : Use HPLC and elemental analysis to verify batch consistency.
  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays, cell line selection).
  • Solubility issues : Pre-treat compounds with DMSO/Cremophor EL and validate via dynamic light scattering.

Case Study ():
A structurally similar quinazoline derivative showed variable IC₅₀ values due to differences in cell permeability. Resolve by:

  • Repeating assays with controlled solvent systems.
  • Using isotopic labeling (e.g., ¹⁴C) to track cellular uptake .

Advanced: What computational approaches predict binding modes to kinase targets?

Answer:

Molecular Docking : Use AutoDock Vina to model interactions between the quinazoline core and ATP-binding pockets (e.g., EGFR kinase).

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the fluorophenyl group in hydrophobic pockets.

QSAR : Corporate Hammett constants for substituents (e.g., 4-fluoro group σₚ ≈ 0.06) to predict inhibitory potency .

Example Workflow:

  • Download target kinase structure from PDB (e.g., 1M17).
  • Dock the compound using Lamarckian genetic algorithm.
  • Validate with free energy perturbation (FEP) calculations.

Advanced: How to optimize metabolic stability for in vivo studies?

Answer:

  • Structural modifications : Introduce electron-withdrawing groups (e.g., CF₃) on the benzodioxole ring to reduce CYP450-mediated oxidation.
  • In vitro assays :
    • Liver microsomes : Incubate with NADPH and monitor degradation via LC-MS/MS.
    • Metabolite ID : Use high-resolution mass spectrometry to detect hydroxylated or demethylated products.
  • Prodrug design : Mask polar groups (e.g., amide) with ester linkages for improved bioavailability .

Q. Table 2: Metabolic Stability Parameters

ParameterValue (Hypothetical)
t₁/₂ (Human Microsomes)45 min
Clint (µL/min/mg)25
Major MetaboliteQuinazoline N-oxide

Basic: What are the key structural motifs influencing bioactivity?

Answer:

  • Quinazoline core : Binds kinase ATP pockets via hydrogen bonding (N1 and N3 positions).
  • 4-Fluorophenylamino group : Enhances hydrophobic interactions and selectivity for tyrosine kinases.
  • Benzodioxole moiety : Improves solubility via oxygen lone pairs and π-π stacking.

SAR Insights ():
Replacing the fluorophenyl group with chlorophenyl reduced potency by 10-fold, highlighting the importance of fluorine’s electronegativity and size.

Advanced: How to design a robust SAR study for this compound?

Answer:

Scaffold diversification : Synthesize analogs with:

  • Varied substituents on the quinazoline (e.g., Cl, Br, OCH₃).
  • Modified sulfanyl linkers (e.g., CH₂, O).

Activity testing :

  • In vitro : Kinase inhibition assays (IC₅₀ determination).
  • In silico : Free energy calculations (MM-PBSA) to rank analogs.

Data analysis : Use PCA (Principal Component Analysis) to correlate structural features with activity.

Example SAR Table:

AnalogR GroupIC₅₀ (nM)LogP
14-Fluorophenyl123.1
24-Chlorophenyl1203.5
34-Methoxyphenyl452.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.